molecular formula C9H8O B2474740 (S)-1-Phenyl-2-propyn-1-ol CAS No. 64599-56-0

(S)-1-Phenyl-2-propyn-1-ol

Cat. No.: B2474740
CAS No.: 64599-56-0
M. Wt: 132.162
InChI Key: UIGLAZDLBZDVBL-VIFPVBQESA-N
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Description

(S)-1-Phenyl-2-propyn-1-ol is an organic compound characterized by a phenyl group attached to a propynyl alcohol structure. This compound is notable for its chirality, with the (S)-enantiomer being of particular interest in various chemical and pharmaceutical applications. The presence of both an alkyne and an alcohol functional group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1-Phenyl-2-propyn-1-ol can be synthesized through several methods. One common approach involves the enantioselective reduction of propargylic ketones using chiral catalysts. For instance, the reduction of 1-phenyl-2-propyn-1-one with a chiral catalyst such as a chiral oxazaborolidine can yield the desired (S)-enantiomer with high enantiomeric excess.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced chiral catalysts and controlled reaction conditions to ensure the selective formation of the (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Phenyl-2-propyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is common for reducing the alkyne group.

    Substitution: Tosyl chloride or thionyl chloride can be used to convert the hydroxyl group into a better leaving group for subsequent substitution reactions.

Major Products:

    Oxidation: Phenylpropiolic acid or phenylacetylene.

    Reduction: (S)-1-Phenyl-2-propen-1-ol or (S)-1-Phenylpropane-1-ol.

    Substitution: Various substituted phenylpropynes depending on the nucleophile used.

Scientific Research Applications

(S)-1-Phenyl-2-propyn-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving chiral substrates.

    Medicine: It is investigated for its potential use in the development of new drugs, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (S)-1-Phenyl-2-propyn-1-ol involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, the compound can act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity. The presence of the alkyne group allows for potential interactions with metal catalysts, facilitating various catalytic processes.

Comparison with Similar Compounds

    ®-1-Phenyl-2-propyn-1-ol: The enantiomer of (S)-1-Phenyl-2-propyn-1-ol, with similar chemical properties but different biological activities.

    1-Phenyl-2-propyn-1-one: A ketone analog that lacks the hydroxyl group, making it less versatile in certain reactions.

    1-Phenyl-1-propyne: A simpler alkyne without the hydroxyl group, used in different synthetic applications.

Uniqueness: this compound is unique due to its chiral nature and the presence of both an alkyne and an alcohol functional group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

(1S)-1-phenylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGLAZDLBZDVBL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64599-56-0
Record name (S)-1-Phenyl-2-propyn-1-ol
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